Gusperimus

描述

Gusperimus, also known as 15-deoxyspergualin, is a synthetic analogue of spergualin, a compound isolated from cultures of the soil commensal Bacillus laterosporus. Initially investigated for its anti-tumor properties, this compound was found to possess potent immunosuppressive properties. It is primarily used in the treatment of transplant rejection and autoimmune diseases such as ANCA-associated vasculitis and systemic lupus erythematosus .

准备方法

Synthetic Routes and Reaction Conditions

Gusperimus is synthesized through a multi-step process starting from spergualinThe reaction conditions typically involve the use of reducing agents such as sodium borohydride and catalytic hydrogenation .

Industrial Production Methods

In industrial settings, this compound is produced using large-scale fermentation of Bacillus laterosporus, followed by extraction and purification processes. The fermentation process is optimized to maximize the yield of spergualin, which is then chemically modified to produce this compound. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and potency .

化学反应分析

Types of Reactions

Gusperimus undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form various metabolites.

Reduction: The carbonyl group at position 15 can be selectively reduced.

Substitution: Functional groups can be introduced or modified through substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Sodium borohydride and catalytic hydrogenation are commonly used.

Substitution: Reagents such as alkyl halides and amines are used for introducing or modifying functional groups.

Major Products Formed

The major products formed from these reactions include various metabolites and derivatives of this compound, which may possess different pharmacological properties .

科学研究应用

Transplantation

Gusperimus has been investigated for its efficacy in preventing transplant rejection. It has shown promise in:

- Kidney Transplantation : Studies indicate that this compound can prolong graft survival by modulating the immune response against transplanted kidneys .

- Pancreatic Islet Transplantation : The use of this compound in encapsulated islet transplants has demonstrated reduced inflammatory responses and improved viability of the islets over time .

Autoimmune Diseases

This compound has also been explored in the treatment of various autoimmune conditions:

- Lupus Nephritis : Clinical trials have assessed its effectiveness in treating lupus nephritis, showing potential benefits in managing the disease by modulating immune responses .

- Wegener's Granulomatosis : The drug has been evaluated for its role in treating this condition, with studies indicating that it can help manage symptoms and improve patient outcomes .

Advanced Drug Delivery Systems

Recent research has focused on enhancing the delivery and efficacy of this compound through innovative formulations:

Nanoparticle Encapsulation

The development of squalene-gusperimus nanoparticles (Sq-GusNPs) represents a significant advancement in drug delivery:

- Stability and Controlled Release : Encapsulating this compound within nanoparticles improves its stability under physiological conditions and allows for controlled release, minimizing toxicity and enhancing therapeutic effects .

- Immunomodulatory Effects : Studies have shown that Sq-GusNPs can effectively modulate immune responses over extended periods, leading to sustained anti-inflammatory effects compared to free this compound .

Table: Summary of Clinical Applications and Findings

| Application Area | Condition | Key Findings |

|---|---|---|

| Transplantation | Kidney Transplant | Prolonged graft survival; reduced rejection rates |

| Pancreatic Islet Transplant | Enhanced viability and function of islets; reduced inflammatory response | |

| Autoimmune Diseases | Lupus Nephritis | Potential benefits in managing disease activity |

| Wegener's Granulomatosis | Improved symptoms and patient outcomes |

作用机制

Gusperimus exerts its immunosuppressive effects through multiple mechanisms:

Binding to Heat Shock Proteins: this compound binds to heat shock 70 kDa protein (Hsc70) and heat shock 90 kDa protein (Hsp90), reducing the nuclear translocalization of the nuclear factor κB (NF-κB) transcription factor.

Inhibition of Akt Kinase: This compound inhibits Akt kinase, a key regulator of cellular survival, cell cycle, and metabolism.

Inhibition of Protein Synthesis: This compound inhibits protein synthesis through multiple pathways, including the down-regulation of p70 S6 kinase activity and inhibition of eukaryotic initiation factors eIF2α and eIF5A.

相似化合物的比较

Gusperimus is unique in its mode of action and therapeutic applications. Similar compounds include:

Muromonab-CD3: An anti-T-cell monoclonal antibody used in the treatment of transplant rejection.

Cyclosporine: An immunosuppressive drug used to prevent organ rejection.

Tacrolimus: Another immunosuppressive agent used in transplant medicine

This compound stands out due to its ability to bind to heat shock proteins and inhibit multiple pathways involved in immune cell activation and proliferation, making it a versatile and potent immunosuppressive agent .

生物活性

Gusperimus, a derivative of the naturally occurring HSP70 inhibitor spergualin, is an immunosuppressive drug primarily developed for treating various hyperreactive inflammatory diseases, including autoimmune conditions and transplant rejection. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy in clinical applications, and recent research findings.

This compound exerts its immunosuppressive effects by inhibiting the interleukin-2 (IL-2) stimulated maturation of T cells. Specifically, it prevents the transition of T cells from the G0/G1 phases to the S and G2/M phases, thereby inhibiting their proliferation. Moreover, it also inhibits the polarization of T cells into interferon-gamma (IFN-γ) secreting Th1 effector cells. This action results in reduced growth of activated naive CD4 T cells, making this compound a potent agent in controlling immune responses .

Autoimmune Diseases

This compound has shown promise in treating several autoimmune diseases, including:

- Granulomatosis with Polyangiitis : The European Commission granted orphan drug status to this compound for this condition due to its efficacy in patients resistant to conventional treatments .

- Multiple Sclerosis (MS) : Anecdotal reports indicate mixed results in MS patients, with some responding positively while others did not .

- Amyotrophic Lateral Sclerosis (ALS) : Although proposed as a potential treatment, controlled studies are lacking .

Transplantation

This compound is also being investigated for its role in preventing transplant rejection. Clinical trials have demonstrated its effectiveness in reversing acute rejection episodes in organ transplantation settings. For instance, multicenter trials indicated a 70-80% efficacy rate in reversing acute rejection with a 90% graft survival rate over 600 days when used alongside other immunosuppressants .

Research Findings

Recent studies have focused on enhancing the delivery and stability of this compound through innovative formulations. One notable approach involves the development of squalene-gusperimus nanoparticles (Sq-GusNPs), which improve drug stability and bioavailability.

In Vitro Studies

In vitro studies have shown that Sq-GusNPs significantly reduce inflammatory responses when co-cultured with human pancreatic islets under pro-inflammatory conditions. The nanoparticles exhibited enhanced anti-inflammatory activity over time compared to free this compound. Key findings include:

- Cytokine Release : The release of tumor necrosis factor-alpha (TNF-α) and interleukin-10 (IL-10) was monitored over time, revealing a downregulation at 9 and 16 days post-treatment with Sq-GusNPs .

| Time Point | TNF-α Release (pg/mL) | IL-10 Release (pg/mL) |

|---|---|---|

| Day 1 | High | Low |

| Day 9 | Moderate | Increased |

| Day 16 | Low | High |

Case Studies

Several case studies have documented the effects of this compound on patients with severe autoimmune conditions. For example:

- Case Study A : A patient with refractory granulomatosis showed significant improvement after treatment with this compound, leading to remission.

- Case Study B : In a cohort of MS patients treated with this compound, approximately 40% reported stabilization of symptoms after six months.

Adverse Effects

While this compound shows significant therapeutic potential, it is not without side effects. Commonly reported adverse effects include:

- Dysgeusia : Altered taste sensation.

- Leukopenia : Drug-induced reduction in white blood cell count.

- Infections : Increased susceptibility to infections due to immunosuppression.

There are ongoing discussions regarding the potential long-term risks associated with this compound therapy, particularly concerning malignancies similar to those observed with other potent immunosuppressants like ciclosporin .

常见问题

Basic Research Questions

Q. What experimental models are commonly used to evaluate the immunosuppressive activity of gusperimus?

Answer: Researchers employ in vitro models such as human monocyte/macrophage cell lines (e.g., U-937) to assess anti-inflammatory effects. These models measure cytokine production (e.g., TNFα, IL-10) under lipopolysaccharide (LPS)-induced inflammation. Nanoencapsulated this compound (Sq-GusNPs) is compared to free drug treatments to evaluate stability and sustained efficacy .

Q. How do researchers address the instability of this compound in aqueous environments?

Answer: this compound’s hydrophilicity and rapid hydrolysis are mitigated via nanoencapsulation using squalene-based bioconjugates. The squalenoylation platform stabilizes the drug, improves pharmacokinetics, and reduces cytotoxicity. Characterization techniques like dynamic light scattering (DLS) and zeta potential analysis confirm nanoparticle stability (size: ~158 nm; charge: -34 mV) .

Q. What methodologies are used to quantify this compound loading and encapsulation efficiency in nanoparticle systems?

Answer: Loading capacity (50.19%) is determined by gravimetric analysis of the Sq-Gus bioconjugate, while encapsulation efficiency (66%) is calculated from the yield of the final synthesis step. Spectrometric techniques (e.g., UV-Vis, HPLC) validate drug content and purity .

Advanced Research Questions

Q. How can response surface methodology (RSM) optimize the synthesis of squalene-gusperimus nanoparticles (Sq-GusNPs)?

Answer: RSM identifies optimal process parameters (e.g., reaction time, temperature, reagent ratios) to minimize polydispersity (e.g., dispersity = 0.1) and maximize stability. A central composite design or Box-Behnken model is applied, with size and surface charge as critical quality attributes. Validation includes in vitro uptake assays and cytokine modulation studies .

Q. How do researchers resolve contradictions in cytokine modulation data (e.g., TNFα vs. IL-10 suppression) when testing Sq-GusNPs?

Answer: Discrepancies are analyzed through time-course experiments (e.g., 24–96 hours) and comparative studies with free this compound/squalene controls. For instance, free this compound may increase TNFα due to hydrolysis by-products, while Sq-GusNPs show sustained attenuation. Data normalization to baseline LPS response and statistical modeling (e.g., ANOVA) clarify mechanism-specific effects .

Q. What strategies are employed to study the intracellular trafficking and release kinetics of Sq-GusNPs?

Answer: Internalization mechanisms (e.g., LDL receptor-mediated endocytosis) are probed using fluorescence-labeled NPs and inhibitors (e.g., chloroquine for lysosomal disruption). In vitro release profiles are quantified under simulated endolysosomal conditions (pH 4.5–5.0) using fluorescamine assays. Protease activity (e.g., cathepsins B/D) is correlated with drug activation .

Q. How can researchers design preclinical studies to evaluate Sq-GusNPs for autoimmune disease applications?

Answer: Priorities include:

- Pharmacokinetics : Measuring biodistribution and half-life in animal models (e.g., murine vasculitis).

- Dose-response : Determining IC50 values for anti-proliferative effects.

- Safety : Assessing off-target toxicity in immune cell subsets (e.g., lymphocytes).

- Comparative efficacy : Benchmarking against standard therapies (e.g., cyclophosphamide) in clinical trial frameworks .

Q. Methodological Considerations

Q. What statistical approaches are critical for analyzing nanoparticle characterization data?

Answer: Multivariate analysis (e.g., principal component analysis) correlates physicochemical properties (size, charge) with biological outcomes. Block experimental designs control for batch variability, and reproducibility is ensured through triplicate measurements .

Q. How should researchers validate the anti-inflammatory specificity of Sq-GusNPs?

Answer: Specificity is confirmed via:

- Negative controls : Squalene-only NPs and untreated cells.

- Pathway inhibition : Blocking key receptors (e.g., LDLR) to disrupt uptake.

- Multi-cytokine profiling : ELISA or multiplex assays to rule out broad immunosuppression .

Q. Future Research Directions

Q. What gaps exist in understanding the long-term immunomodulatory effects of Sq-GusNPs?

Answer: Open questions include:

属性

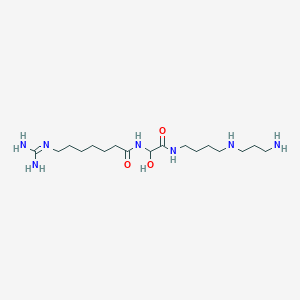

IUPAC Name |

N-[2-[4-(3-aminopropylamino)butylamino]-1-hydroxy-2-oxoethyl]-7-(diaminomethylideneamino)heptanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H37N7O3/c18-9-7-11-21-10-5-6-12-22-15(26)16(27)24-14(25)8-3-1-2-4-13-23-17(19)20/h16,21,27H,1-13,18H2,(H,22,26)(H,24,25)(H4,19,20,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDINUJSAMVOPCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCN=C(N)N)CCC(=O)NC(C(=O)NCCCCNCCCN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H37N7O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60861078 | |

| Record name | Gusperimus | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60861078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

H2O > 100 (mg/mL), 0.1N NaOH > 100 (mg/mL), 0.1N HCl > 100 (mg/mL), 95% EtOH > 100 (mg/mL), MeOH > 100 (mg/mL), DMSO > 100 (mg/mL), CHCl3 < 0.2 (mg/mL) | |

| Record name | DEOXYSPERGUALIN | |

| Source | NCI Investigational Drugs | |

| URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/356894%20(1992).txt | |

| Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |

CAS No. |

98629-43-7 | |

| Record name | Gusperimus | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98629-43-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gusperimus [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098629437 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gusperimus | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12692 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Gusperimus | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60861078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GUSPERIMUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UJ0ZJ76DO9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。